2-(2-Methoxy-5-methylphenyl)acetaldehyde
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Overview
Description
2-(2-Methoxy-5-methylphenyl)acetaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzeneacetaldehyde, where the benzene ring is substituted with a methoxy group at the second position and a methyl group at the fifth position. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-methylphenyl)acetaldehyde can be achieved through several methods. One common method involves the Friedel-Crafts acylation of 2-methoxy-5-methylbenzene with acetyl chloride, followed by reduction of the resulting ketone to the corresponding aldehyde. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride and a reducing agent like sodium borohydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-5-methylphenyl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 2-(2-Methoxy-5-methylphenyl)acetic acid.
Reduction: 2-(2-Methoxy-5-methylphenyl)ethanol.
Substitution: Various nitro or halogenated derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-(2-Methoxy-5-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is utilized in various chemical syntheses and biological assays. Additionally, its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenyl isocyanate: An aryl isocyanate used in the synthesis of various organic compounds.
N-(2-Methoxy-5-methylphenyl)acetamide: An amide derivative with similar aromatic properties.
Uniqueness
2-(2-Methoxy-5-methylphenyl)acetaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and physical properties. Its aldehyde group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,6-7H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKMIEVCPXGAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616042 |
Source
|
Record name | (2-Methoxy-5-methylphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676608-50-7 |
Source
|
Record name | (2-Methoxy-5-methylphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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